N'-hydroxy-4-phenylbutanimidamide
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Overview
Description
N’-hydroxy-4-phenylbutanimidamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a butanimidamide backbone with a hydroxy group at the nitrogen atom. It has various applications in scientific research and industry due to its distinctive chemical properties.
Scientific Research Applications
N’-hydroxy-4-phenylbutanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-4-phenylbutanimidamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylbutanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-hydroxy-4-phenylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-phenylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-hydroxy-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of N’-hydroxy-4-phenylbutanimidamide can yield 4-phenylbutanamide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: N’-hydroxy-4-phenylbutanoic acid.
Reduction: 4-phenylbutanamide.
Substitution: Derivatives with different functional groups depending on the reagent used.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-phenylbutanimidamide involves its interaction with specific molecular targets. The hydroxy group at the nitrogen atom plays a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-phenylbutanoic acid
- 4-phenylbutanamide
- N-hydroxy-4-phenylbutanimide
Uniqueness
N’-hydroxy-4-phenylbutanimidamide is unique due to its specific structure, which includes a hydroxy group at the nitrogen atom. This feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties. The presence of the phenyl group also enhances its stability and reactivity compared to other butanimidamide derivatives .
Properties
IUPAC Name |
N'-hydroxy-4-phenylbutanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXQZGRILOAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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